molecular formula C21H21ClN4OS B2920543 (4-((3-Chloro-4-methylphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(thiomorpholino)methanone CAS No. 1251619-20-1

(4-((3-Chloro-4-methylphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(thiomorpholino)methanone

Cat. No. B2920543
CAS RN: 1251619-20-1
M. Wt: 412.94
InChI Key: RXXPZSHLHJDRNP-UHFFFAOYSA-N
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Description

(4-((3-Chloro-4-methylphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(thiomorpholino)methanone is a useful research compound. Its molecular formula is C21H21ClN4OS and its molecular weight is 412.94. The purity is usually 95%.
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Scientific Research Applications

Synthesis Techniques

A study by Jing et al. (2018) showcases an environmentally friendly synthesis method for derivatives similar to the compound , emphasizing the use of green solvents and UV light irradiation, which presents a sustainable approach to creating such complex molecules (Jing et al., 2018).

Medical Imaging Applications

Wang et al. (2017) synthesized a compound structurally related to "(4-((3-Chloro-4-methylphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(thiomorpholino)methanone" for use as a potential PET imaging agent in Parkinson's disease research. This highlights the compound's relevance in developing diagnostic tools for neurodegenerative diseases (Wang et al., 2017).

Chemical Properties and Applications

Halim and Ibrahim (2017) explored the synthesis, DFT calculations, and electronic structure of a derivative of the compound, providing insights into its nonlinear optical (NLO) properties and potential applications in materials science (Halim & Ibrahim, 2017).

Organic Light-Emitting Diodes (OLEDs)

Kang et al. (2011) investigated phosphorescent Ir(III) complexes based on similar aryl compounds for use in OLEDs, indicating the potential of such compounds in enhancing electronic and photonic device performance (Kang et al., 2011).

properties

IUPAC Name

[4-(3-chloro-4-methylanilino)-7-methyl-1,8-naphthyridin-3-yl]-thiomorpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN4OS/c1-13-3-5-15(11-18(13)22)25-19-16-6-4-14(2)24-20(16)23-12-17(19)21(27)26-7-9-28-10-8-26/h3-6,11-12H,7-10H2,1-2H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXXPZSHLHJDRNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=C3C=CC(=NC3=NC=C2C(=O)N4CCSCC4)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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